Benzenesulfonamide, N-(2-thienylmethyl)-

Fragment-Based Drug Discovery PTP1B Inhibition Crystallography

Benzenesulfonamide, N-(2-thienylmethyl)- (CAS 92288-27-2) is a sulfonamide-based fragment molecule (MW 253.3 g/mol, cLogP 2.1) that combines a benzenesulfonamide core with a 2-thienylmethyl substituent via a methylene bridge. It serves as a validated structural biology probe, having been co-crystallized with Protein Tyrosine Phosphatase 1B (PTP1B) as part of a PanDDA fragment screening campaign, confirming its utility in early-stage drug discovery for metabolic disorders.

Molecular Formula C11H11NO2S2
Molecular Weight 253.3 g/mol
CAS No. 92288-27-2
Cat. No. B3058867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, N-(2-thienylmethyl)-
CAS92288-27-2
Molecular FormulaC11H11NO2S2
Molecular Weight253.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CS2
InChIInChI=1S/C11H11NO2S2/c13-16(14,11-6-2-1-3-7-11)12-9-10-5-4-8-15-10/h1-8,12H,9H2
InChIKeyCTZDYZKSKMNXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Benzenesulfonamide, N-(2-thienylmethyl)- (92288-27-2): A High-Purity Fragment for Targeted Lead Discovery


Benzenesulfonamide, N-(2-thienylmethyl)- (CAS 92288-27-2) is a sulfonamide-based fragment molecule (MW 253.3 g/mol, cLogP 2.1) that combines a benzenesulfonamide core with a 2-thienylmethyl substituent via a methylene bridge [1]. It serves as a validated structural biology probe, having been co-crystallized with Protein Tyrosine Phosphatase 1B (PTP1B) as part of a PanDDA fragment screening campaign, confirming its utility in early-stage drug discovery for metabolic disorders [2]. Commercially, it is available at 98% purity, making it a ready-to-use scaffold for fragment-based drug design (FBDD) .

Why Benzenesulfonamide, N-(2-thienylmethyl)- Cannot Be Replaced by Other Thienyl or Benzyl Sulfonamide Isosteres in PTP1B-Targeted Research


Generic substitution within the N-substituted benzenesulfonamide class is untenable for projects requiring a validated fragment starting point with a known binding pose against PTP1B. While many analogs share the sulfonamide warhead, the specific 2-thienylmethyl moiety of this compound provides a unique combination of electronic character and molecular shape that has been experimentally shown to engage the allosteric network of PTP1B, as confirmed by multitemperature crystallography [1]. Simple replacements like a benzyl group alter the aromatic stacking potential and logP, while furfuryl analogs lack the sulfur-mediated polarizability that can be crucial for protein-ligand interactions [2]. This structural validation directly translates to reduced ambiguity in hit-to-lead optimization, a key procurement criterion for drug discovery teams.

Quantitative Selection Guide for Benzenesulfonamide, N-(2-thienylmethyl)-: Direct Evidence from Crystallography, Physicochemistry, and Fragment Screening


Target Engagement Validated by Co-crystal Structure with PTP1B (PDB 5QFC) at 1.84 Å Resolution

Benzenesulfonamide, N-(2-thienylmethyl)- is one of the few simple benzenesulfonamide fragments to have a publicly available, high-resolution co-crystal structure with human PTP1B, a key negative regulator of insulin signaling. The PanDDA analysis group deposited structure (PDB 5QFC) resolved at 1.84 Å demonstrates specific binding of the compound, enabling direct visualization of its binding mode [1]. In contrast, close analogs such as 4-methyl-N-(2-thienylmethyl)benzenesulfonamide or N-benzylbenzenesulfonamide lack any corresponding structural data for PTP1B, leaving their binding competency unconfirmed [2]. This structural evidence dramatically reduces the risk of pursuing a false-positive fragment hit in a lead discovery campaign.

Fragment-Based Drug Discovery PTP1B Inhibition Crystallography

Lipophilic Ligand Efficiency: cLogP Advantage Over N-Benzylbenzenesulfonamide

In fragment-based drug discovery, controlling lipophilicity is critical to maintaining ligand efficiency. The target compound's computed XLogP3-AA value is 2.1 [1], which is notably lower than the predicted cLogP of ~2.5 for the direct benzyl analog N-benzylbenzenesulfonamide (CAS 1576-38-1) [2]. This 0.4 log unit reduction indicates a lower intrinsic lipophilicity while preserving the same molecular weight (both 253.3 g/mol), which is a favorable attribute for fragment optimization. The sulfur atom in the thiophene ring contributes to this difference by increasing polar surface area, thus potentially improving aqueous solubility and reducing off-target binding associated with excessive lipophilicity.

Physicochemical Property Optimization Fragment Screening Drug-likeness

Distinct Heteroatom Profile: Thienyl Sulfur Enables Unique Intermolecular Interactions vs. Furanyl and Benzyl Analogs

The 2-thienylmethyl substituent introduces a divalent sulfur atom capable of participating in S-π interactions and acting as a hydrogen bond acceptor, properties absent in both the furfuryl (oxygen heterocycle) and benzyl (all-carbon) analogs. In the PTP1B co-crystal structure (PDB 5QFC), the thiophene ring engages in a network of interactions that would be geometrically and electronically distinct if substituted with a furan or phenyl ring [1]. While direct comparative binding data are not publicly available, the sulfur-mediated polarizability offers a unique vector for fragment optimization, as supported by class-level SAR of thiophene-containing inhibitors across multiple target families [2]. This provides a rational basis for selecting the thienyl variant over an oxygen or carbon isostere when seeking novel intellectual property or specific target interactions.

Structure-Activity Relationship Fragment Evolution Protein-Ligand Interactions

Commercial Supply at 98% Purity: 'Screening-Ready' Quality for Immediate Fragment Library Assembly

Benzenesulfonamide, N-(2-thienylmethyl)- is commercially available from multiple vendors at a purity of 98% (e.g., Leyan, catalog number 1633422) . This high purity level exceeds the typical 90-95% threshold required for direct use in fragment screening without further purification, reducing procurement timelines and additional processing costs. Many closely related analogs, such as 4-iodo-N-(2-thienylmethyl)benzenesulfonamide, are often supplied at lower purities or require custom synthesis, introducing variability and lead time risks into fragment library assembly . The ready availability of a high-purity, validated fragment directly translates to faster project initiation and more reliable screening data.

Chemical Procurement Fragment Library High-Throughput Screening

Procurement-Driven Application Scenarios for Benzenesulfonamide, N-(2-thienylmethyl)-


Fragment-Based Lead Generation Against PTP1B for Type 2 Diabetes and Obesity

The well-characterized binding mode from PDB 5QFC makes this compound an ideal chemical starting point for fragment growing, merging, or linking strategies aimed at developing novel PTP1B inhibitors. Its validated engagement of the allosteric network, as described in the Keedy et al. (2018) eLife paper, reduces the early-stage risk inherent in hit-to-lead campaigns [1]. Teams can directly procure the 98% pure compound to co-crystallize with mutant forms of PTP1B or to conduct structure-guided medicinal chemistry without the need for a preliminary crystallographic fragment screen.

Commercial Fragment Library Assembly for General Metalloenzyme Screening

Beyond PTP1B, the benzenesulfonamide moiety is a known zinc-binding group, making this fragment a valuable component of a diverse screening library targeting metalloenzymes such as carbonic anhydrases, histone deacetylases, and matrix metalloproteinases [2]. The 2-thienylmethyl group provides additional vectors for binding pocket exploration compared to simpler phenyl analogs. Its high commercial purity (98%) and immediate availability enable rapid inclusion in existing high-throughput screening collections without the need for re-purification.

Structure-Based Design of Selective Kinase or Phosphatase Modulators

The unique electronic profile of the thienyl sulfur atom, as evidenced by the PTP1B structure, can be exploited to design selective inhibitors for closely related tyrosine phosphatases (e.g., TCPTP, SHP-2) or even kinases where the hinge-binding region might accommodate the sulfonamide-thienyl motif [3]. The compound serves as a validated probe for computational docking studies and molecular dynamics simulations, providing a higher confidence starting point than unscreened isosteres.

Synthetic Intermediate for Sulfonamide-Based Drug Candidates

Due to its clean reactivity profile, Benzenesulfonamide, N-(2-thienylmethyl)- can serve as a protected or modified sulfonamide intermediate in the synthesis of more complex therapeutic candidates, particularly those requiring a thienyl pharmacophore. Its availability at 98% purity reduces the need for laborious purification steps during multi-step organic syntheses in medicinal chemistry laboratories .

Quote Request

Request a Quote for Benzenesulfonamide, N-(2-thienylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.